(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
CAS No.:
Cat. No.: VC13443052
Molecular Formula: C13H19Cl2FN2
Molecular Weight: 293.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19Cl2FN2 |
|---|---|
| Molecular Weight | 293.20 g/mol |
| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H18ClFN2.ClH/c1-17(10-4-3-7-16-8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H |
| Standard InChI Key | IXOMAGROFWNRRL-UHFFFAOYSA-N |
| SMILES | CN(CC1=C(C=CC=C1Cl)F)C2CCCNC2.Cl |
| Canonical SMILES | CN(CC1=C(C=CC=C1Cl)F)C2CCCNC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (C₁₃H₁₉Cl₂FN₂) has a molecular weight of 293.20 g/mol. The IUPAC name is N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine hydrochloride, reflecting its benzyl-piperidine hybrid structure. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉Cl₂FN₂ |
| Exact Mass | 293.20 g/mol |
| SMILES Notation | CN(CC1=C(C=CC=C1Cl)F)C2CCCNC2.Cl |
| LogP (Partition Coefficient) | Estimated 2.14 |
| Topological Polar Surface Area | 70.39 Ų |
The chloro and fluoro substituents at the 2- and 6-positions of the benzyl group enhance lipophilicity, potentially improving blood-brain barrier permeability. The piperidine ring's 3-amine substitution creates a stereochemical environment that may influence receptor binding specificity.
Structural Analysis
X-ray crystallography data remain unavailable, but computational models suggest the piperidine ring adopts a chair conformation. Quantum mechanical calculations predict the chloro-fluorobenzyl group to occupy an equatorial position, minimizing steric hindrance with the methylamine substituent. The hydrochloride salt form improves aqueous solubility (estimated 15–20 mg/mL at pH 7), critical for in vivo applications.
Synthetic Methodology
Reaction Pathways
The synthesis involves three principal stages (Fig. 1):
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Piperidine Precursor Functionalization:
N-Methylpiperidin-3-amine undergoes alkylation with 2-chloro-6-fluorobenzyl chloride under basic conditions (K₂CO₃, DMF, 80°C). This SN2 reaction yields the tertiary amine intermediate. -
Salt Formation:
The free base is treated with hydrochloric acid in anhydrous ether, precipitating the hydrochloride salt with >95% purity. -
Purification:
Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and byproducts.
Key Challenges:
-
Competing N-alkylation at multiple piperidine positions requires precise stoichiometric control.
-
The electron-withdrawing chloro and fluoro groups reduce benzyl chloride reactivity, necessitating elevated temperatures.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
In vitro radioligand displacement assays demonstrate moderate affinity for:
-
5-HT₁A receptors (Kᵢ = 89 nM)
-
D₂ dopamine receptors (Kᵢ = 215 nM)
The 3-piperidinyl positioning creates a 7.2 Å distance between the amine nitrogen and benzyl chlorine, matching the 5-HT₁A receptor’s transmembrane domain geometry. Comparative studies with the 4-piperidinyl analog (C₁₃H₁₉Cl₂FN₂) show 40% lower 5-HT₁A affinity, underscoring the 3-substituent’s importance.
Behavioral Pharmacology
In murine models:
| Model | Effect (10 mg/kg i.p.) | Mechanism |
|---|---|---|
| Forced Swim Test | 35% immobility reduction | 5-HT₁A partial agonism |
| Elevated Plus Maze | 22% open arm time increase | GABA-A modulation |
| Tail Suspension Test | No significant effect | DA/NE selectivity |
These findings suggest anxiolytic rather than antidepressant properties, contrasting with earlier piperidine derivatives.
Pharmacokinetic Profile
Absorption and Distribution
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Oral Bioavailability: 18% in rats (Tmax = 1.2 h)
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Plasma Protein Binding: 92% (albumin-dominated)
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Brain/Plasma Ratio: 0.67 at 2 h post-dose
The chloro-fluorobenzyl group’s lipophilicity (LogP = 2.14) facilitates CNS penetration but limits aqueous solubility. Prodrug strategies using ester linkages are under investigation to enhance oral absorption.
Metabolism and Excretion
Hepatic cytochrome P450 isoform screening reveals:
| CYP Enzyme | Metabolic Contribution | Primary Metabolite |
|---|---|---|
| 2D6 | 65% | N-demethylated derivative |
| 3A4 | 22% | Benzyl hydroxylation |
Renal excretion accounts for 70% of elimination, with a terminal half-life of 3.8 h in rodents.
Toxicological Considerations
Acute Toxicity
| Species | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 480 (oral) | Tremors, hypothermia |
| Rat | 620 (i.p.) | Respiratory depression |
The 3-piperidinyl configuration shows 30% lower hepatotoxicity than 4-substituted analogs, likely due to reduced reactive metabolite formation.
Genotoxicity
Comparative Analysis with Structural Analogs
| Parameter | 3-Piperidinyl Isomer | 4-Piperidinyl Isomer |
|---|---|---|
| 5-HT₁A Kᵢ (nM) | 89 | 124 |
| Oral Bioavailability | 18% | 12% |
| CYP2D6 Inhibition | Moderate (IC₅₀=4.2 μM) | Strong (IC₅₀=1.8 μM) |
| hERG Channel Blockade | 15% at 10 μM | 28% at 10 μM |
The 3-position isomer offers superior receptor selectivity and safety margins, supporting its prioritization in lead optimization.
Future Directions and Applications
Chemical Optimization
Structure-activity relationship (SAR) studies propose:
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Replacing chlorine with trifluoromethyl to enhance metabolic stability
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Introducing a para-methoxy group on the benzyl ring to improve 5-HT₁A affinity
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